![molecular formula C19H14N2O2S B2819610 N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide CAS No. 295361-89-6](/img/structure/B2819610.png)
N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide
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Overview
Description
“N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” is a chemical compound with the linear formula C15H12N2O2S . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is related to benzothiazole derivatives, which have been extensively studied for their diverse biological activities .
Chemical Reactions Analysis
While specific chemical reactions involving “N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” are not mentioned in the retrieved papers, benzothiazole derivatives in general have been involved in a variety of chemical reactions as part of their synthesis .Physical And Chemical Properties Analysis
The molecular weight of “N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” is 284.339 . Other physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved papers.Scientific Research Applications
- Applications include holographic imaging, integrated optics, frequency conversion, optical data storage, and photonic-integrated circuitry .
- X-ray diffraction (XRD) analysis confirms its orthorhombic crystal system with unit cell parameters: (a = 16.17 , \text{Å}), (b = 6.55 , \text{Å}), and (c = 7.14 , \text{Å}) .
Organic Nonlinear Optical (NLO) Materials
Single Crystal Growth and Characterization
Cytotoxicity and Antitumor Activity
Safety and Hazards
Future Directions
The future directions for the study of “N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” and related benzothiazole derivatives could involve further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their physical and chemical properties. The potential applications of these compounds in the treatment of various diseases could also be a focus of future research .
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-16-11-8-12-4-2-3-5-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJIJKLRJWIPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide |
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